
1-(2-Methylpyridin-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a hydroxyl group attached to an ethyl chain at the 4-position of the 2-methylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Methylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-methylpyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol (e.g., 1-propanol) can efficiently produce 2-methylpyridines .
化学反応の分析
Types of Reactions
1-(2-Methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-methylpyridin-4-yl)ethanone, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 1-(2-methylpyridin-4-yl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: 1-(2-Methylpyridin-4-yl)ethanone.
Reduction: 1-(2-Methylpyridin-4-yl)ethane.
Substitution: 1-(2-Methylpyridin-4-yl)ethyl chloride.
科学的研究の応用
1-(2-Methylpyridin-4-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
作用機序
The mechanism of action of 1-(2-Methylpyridin-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
1-(2-Methylpyridin-4-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-(2-Methylpyridin-4-yl)ethyl chloride: A halogenated derivative with different substitution reactions.
Uniqueness
1-(2-Methylpyridin-4-yl)ethanol is unique due to the presence of both a hydroxyl group and a methyl-substituted pyridine ring.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
1-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3 |
InChIキー |
JFMUZFSSRPCQQT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


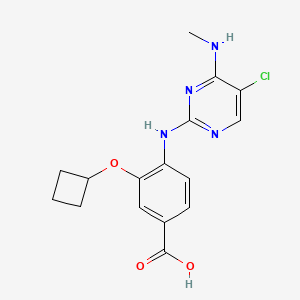
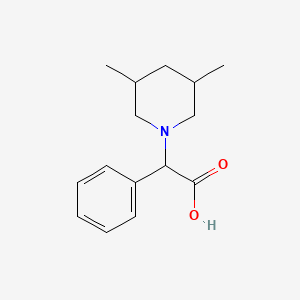
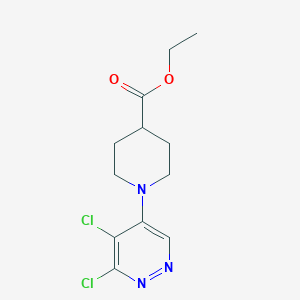
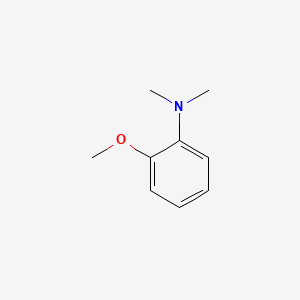

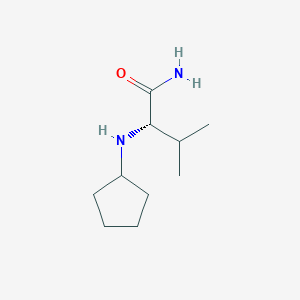
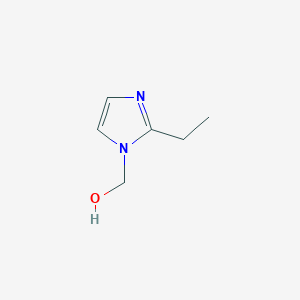
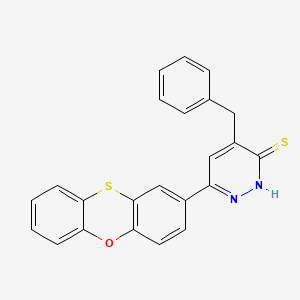
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
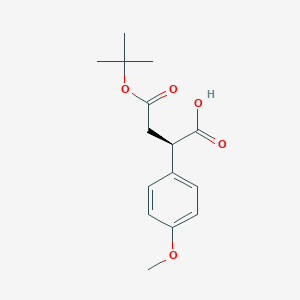
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)

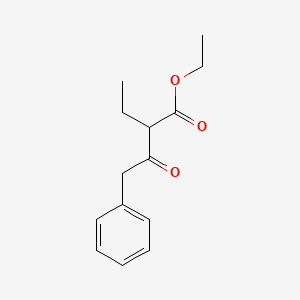
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
